[2-(2,6-Dichlorophenyl)ethyl](methyl)amine hydrochloride
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Overview
Description
2-(2,6-Dichlorophenyl)ethylamine hydrochloride: is a chemical compound that belongs to the class of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. This particular compound is characterized by the presence of a dichlorophenyl group attached to an ethyl chain, which is further connected to a methylamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorophenyl)ethylamine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of 2-(2,6-Dichlorophenyl)ethylamine hydrochloride follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2,6-Dichlorophenyl)ethylamine hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, alkoxide ions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(2,6-Dichlorophenyl)ethylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of amines on biological systems. It can be used in experiments to understand the interaction of amines with enzymes and receptors.
Medicine: In medicine, 2-(2,6-Dichlorophenyl)ethylamine hydrochloride is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique chemical properties make it valuable in various applications.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenyl)ethylamine hydrochloride
- 2-(3,5-Dichlorophenyl)ethylamine hydrochloride
- 2-(2,6-Dichlorophenyl)ethylamine hydrochloride
Comparison: Compared to its analogs, 2-(2,6-Dichlorophenyl)ethylamine hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical behavior. The presence of the methyl group also differentiates it from other similar compounds, affecting its solubility and interaction with biological targets.
Properties
Molecular Formula |
C9H12Cl3N |
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Molecular Weight |
240.6 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-12-6-5-7-8(10)3-2-4-9(7)11;/h2-4,12H,5-6H2,1H3;1H |
InChI Key |
HNDWIUBIAYQEHC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C(C=CC=C1Cl)Cl.Cl |
Origin of Product |
United States |
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